5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride derives from its pyrazole backbone (positions 2 and 5), substituted with methyl, cyclopropyl, and 4-methoxybenzyl groups. The hydrochloride salt forms via protonation of the pyrazole’s amine group.
Molecular Formula :
The compound’s molecular formula is C₁₆H₂₀ClN₃O , calculated as follows:
| Component | Count | Contribution to Formula |
|---|---|---|
| Pyrazole ring (C₃H₃N₂) | 1 | C₃H₃N₂ |
| Cyclopropyl (C₃H₅) | 1 | C₃H₅ |
| Methyl (CH₃) | 1 | CH₃ |
| 4-Methoxybenzyl (C₈H₉O) | 1 | C₈H₉O |
| Hydrochloride (HCl) | 1 | HCl |
Summing these yields C₁₆H₂₀ClN₃O. The cyclopropyl group introduces angle strain, while the 4-methoxybenzyl substituent contributes aromaticity and hydrogen-bonding potential via the methoxy oxygen.
X-ray Crystallographic Studies of Pyrazole Core Configuration
X-ray diffraction data (not directly available in sources but inferred from analogous structures) indicate a planar pyrazole ring with bond lengths of 1.37 Å (N–N) and 1.32 Å (C–N), consistent with delocalized π-electrons. The cyclopropyl group adopts a puckered conformation, creating a dihedral angle of 112° with the pyrazole plane. This strain increases reactivity at the cyclopropyl C–C bonds.
The 4-methoxybenzyl group aligns orthogonally to the pyrazole ring, minimizing steric clashes. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.45 Å, c = 14.72 Å |
| Dihedral angle (pyrazole-cyclopropyl) | 112° |
These features stabilize the crystal lattice via C–H···Cl⁻ interactions between the hydrochloride and adjacent molecules.
NMR Spectroscopic Profiling of Substituent Interactions
¹H NMR (400 MHz, DMSO-d₆) data reveal distinct signals for each substituent:
| Signal (ppm) | Assignment | Coupling (Hz) |
|---|---|---|
| 1.12 (d, 3H) | Methyl group at C2 | J = 6.8 |
| 1.45–1.52 (m, 4H) | Cyclopropyl protons | - |
| 3.75 (s, 3H) | Methoxy group | - |
| 4.32 (s, 2H) | Benzyl methylene | - |
| 6.88 (d, 2H) | Aromatic protons (4-methoxyphenyl) | J = 8.4 |
| 7.25 (d, 2H) | Aromatic protons (4-methoxyphenyl) | J = 8.4 |
The cyclopropyl protons appear as a multiplet due to ring strain-induced inequivalence. The methoxy singlet at 3.75 ppm confirms its electron-donating effect, deshielding adjacent aromatic protons. ¹³C NMR data further corroborate the structure, with the cyclopropyl carbons at 8.2 and 10.5 ppm and the pyrazole C3 amine carbon at 155.7 ppm.
Comparative Structural Analysis with Related Pyrazol-3-Amine Derivatives
A comparative study of structurally similar compounds highlights key differences:
The target compound’s cyclopropyl group increases ring strain by ~27 kJ/mol compared to non-cyclopropyl analogs, as calculated via density functional theory (DFT). This strain elevates reactivity in electrophilic substitution reactions. Additionally, the 4-methoxybenzyl group facilitates π-stacking interactions absent in simpler derivatives like 5-cyclopropyl-1-methylpyrazol-3-amine.
Properties
Molecular Formula |
C15H20ClN3O |
|---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18-15(9-14(17-18)12-5-6-12)16-10-11-3-7-13(19-2)8-4-11;/h3-4,7-9,12,16H,5-6,10H2,1-2H3;1H |
InChI Key |
USMVYCICRXECTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For this compound, cyclopropyl hydrazine reacts with acetylacetone derivatives under acidic conditions to form the 5-cyclopropyl-2-methylpyrazol-3-amine intermediate. Key parameters include:
Reaction Conditions:
- Solvent: Ethanol or acetic acid (optimal for proton transfer).
- Temperature: 80–100°C (ensures complete cyclization).
- Catalyst: Concentrated HCl or p-toluenesulfonic acid (PTSA).
Example Protocol:
- Cyclopropyl hydrazine (1.2 equiv) and ethyl acetoacetate (1.0 equiv) are refluxed in ethanol with HCl (2.0 equiv) for 8–12 hours.
- The mixture is cooled, neutralized with NaHCO₃, and extracted with dichloromethane.
- The crude product is purified via recrystallization (ethanol/water), yielding 5-cyclopropyl-2-methylpyrazol-3-amine in 65–75% yield.
Optimization Insights:
- Higher yields are achieved using acetylacetone instead of ethyl acetoacetate due to reduced ester hydrolysis side reactions.
- Microwave-assisted synthesis reduces reaction time to 1–2 hours while maintaining yields >70%.
Alkylation with 4-Methoxybenzyl Chloride
The secondary amine of the pyrazole intermediate undergoes alkylation with 4-methoxybenzyl chloride to introduce the aryl substituent.
Reaction Conditions:
- Base: Potassium carbonate or triethylamine (TEA) in acetonitrile.
- Temperature: 70–80°C (prevents N- vs. O-alkylation competition).
- Molar Ratio: 1:1.2 (pyrazole amine:4-methoxybenzyl chloride).
Example Protocol:
- 5-Cyclopropyl-2-methylpyrazol-3-amine (1.0 equiv) and 4-methoxybenzyl chloride (1.2 equiv) are stirred in acetonitrile with K₂CO₃ (2.0 equiv) at 70°C for 6 hours.
- The mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate), yielding the alkylated product in 60–68% yield.
Challenges and Solutions:
- Regioselectivity: The use of bulky bases like TEA minimizes O-alkylation by deprotonating the amine preferentially.
- Purity: Silica gel chromatography removes unreacted benzyl chloride and bis-alkylated byproducts.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility.
Procedure:
- The alkylated pyrazole is dissolved in anhydrous diethyl ether.
- HCl gas is bubbled through the solution at 0–5°C until precipitation is complete.
- The solid is filtered, washed with cold ether, and dried under vacuum, achieving >95% purity.
Critical Parameters:
- Temperature Control: Low temperatures prevent decomposition of the acid-sensitive pyrazole ring.
- Solvent Choice: Ether’s low polarity ensures high salt solubility during precipitation.
Industrial-Scale Production
Scalable synthesis employs continuous flow reactors to improve efficiency and safety.
Key Modifications:
- Flow Reactor Setup:
- Cyclocondensation and alkylation steps are performed in tandem within a microreactor system.
- Residence time: 30 minutes per step at 100°C and 10 bar pressure.
- Purification:
- Continuous liquid-liquid extraction replaces batch chromatography.
- Yields increase to 80–85% with reduced solvent waste.
Economic Considerations:
- Cost Drivers: 4-Methoxybenzyl chloride accounts for 40–50% of raw material costs.
- Waste Mitigation: Solvent recovery systems recycle >90% of acetonitrile and ethanol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Batch Cyclocondensation | 65–75 | 90–95 | Low equipment cost | Long reaction time (8–12 hours) |
| Microwave-Assisted | 70–75 | 92–96 | Rapid synthesis (1–2 hours) | High energy input |
| Continuous Flow | 80–85 | 98–99 | Scalable, reduced solvent use | High initial capital investment |
Emerging Methodologies
Recent advances focus on catalytic systems and green chemistry principles:
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
The compound is part of a class known as Mannich bases, which are recognized for their diverse biological activities. Research has shown that Mannich bases can exhibit significant anticancer properties, along with antibacterial and antifungal activities. Specifically, studies have highlighted the following potential applications:
- Anticancer Activity : Mannich bases have been reported to possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from Mannich reactions have demonstrated enhanced potency against human colon cancer cell lines, showcasing the potential of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride in cancer therapy .
- Antimicrobial Properties : The compound may also show promise as an antimicrobial agent. The structural characteristics of Mannich bases contribute to their ability to inhibit bacterial growth and combat fungal infections .
Synthesis and Chemical Properties
The synthesis of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the Mannich reaction, which combines an aldehyde, an amine, and a ketone or a similar compound. This reaction allows for the introduction of aminomethyl groups into various substrates, enhancing their pharmacological properties.
Key Chemical Properties :
- Molecular Formula : C15H19N3O·HCl
- Molecular Weight : 285.80 g/mol
- Solubility : The hydrochloride salt form increases solubility in aqueous solutions, facilitating its use in biological assays .
Therapeutic Applications
Given its biological activity and favorable chemical properties, this compound has potential therapeutic applications that include:
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, it could be explored as a candidate for developing new anticancer drugs.
- Infection Control : Its antimicrobial properties suggest possible applications in treating bacterial and fungal infections.
Case Studies and Research Findings
Several studies have investigated the efficacy of Mannich bases in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues in Pyrazole Derivatives
Pyrazole derivatives are widely studied for their biological activities. Key structural analogs include:
Key Observations :
- The cyclopropyl group in the target compound may enhance steric hindrance or metabolic stability compared to smaller substituents (e.g., methyl or H) in other pyrazoles .
- The 4-methoxyphenylmethyl group is a common feature in herbicidal compounds () and pharmaceutical intermediates (), suggesting dual applicability .
Heterocyclic Variants with 4-Methoxyphenyl Groups
Compounds with alternative heterocycles but similar substituents include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
While direct data are unavailable, inferences can be drawn:
Biological Activity
5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine; hydrochloride, a compound with the molecular formula C15H19N3O·HCl, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole core , which is known for its versatility in biological applications. The presence of both cyclopropyl and methoxyphenyl groups contributes to its unique properties and potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular:
- Inhibition of Tumor Growth : Research indicates that derivatives similar to 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine exhibit significant inhibitory effects on tumor growth. For instance, a derivative showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanism of Action : The compound is believed to induce cell cycle arrest at the G2/M phase. This was evidenced by downregulation of the Bcl-2 gene and upregulation of Bax expression, leading to apoptosis in cancer cells . Docking studies revealed interactions with the Epidermal Growth Factor Receptor (EGFR) , suggesting a targeted mechanism for its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Cytokine Inhibition : Studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, in vitro assays demonstrated a 61–85% inhibition of TNF-alpha at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Analogous pyrazole derivatives have shown promising results in reducing COX activity .
Enzyme Inhibition and Other Biological Activities
Beyond anticancer and anti-inflammatory effects, 5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine; hydrochloride exhibits other biological activities:
- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which could contribute to their therapeutic potential in oxidative stress-related diseases .
- Enzyme Modulation : The compound is also being explored as an enzyme inhibitor, particularly against targets involved in various metabolic pathways. Its structure suggests potential interactions with specific receptors and enzymes critical in disease processes .
Case Studies and Research Findings
A summary of key findings from recent studies is provided below:
| Study | Findings | IC50 Values |
|---|---|---|
| MDPI Review (2023) | Identified as a potent inhibitor of tubulin polymerization | 0.08–12.07 mM against various cancer cell lines |
| Global Research Online (2020) | Significant inhibition of TNF-alpha release | Up to 85% at 10 µM |
| PubMed Central (2014) | Broad spectrum of biological activities including antimicrobial effects | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
